8-(Trifluoromethyl)isoquinoline-3-carbonitrile
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Overview
Description
8-(Trifluoromethyl)isoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique biological activities and physical properties . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Preparation Methods
One common method is the radical trifluoromethylation of isoquinoline derivatives . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical conditions. The reaction conditions often include the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile .
Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques, optimized for higher yields and purity .
Chemical Reactions Analysis
8-(Trifluoromethyl)isoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(Trifluoromethyl)isoquinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can modulate various biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
8-(Trifluoromethyl)isoquinoline-3-carbonitrile can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
8-(Difluoromethyl)isoquinoline: Contains a difluoromethyl group, which affects its reactivity and biological activity compared to the trifluoromethyl derivative.
8-(Trifluoromethyl)quinoline: A structural isomer with the trifluoromethyl group on a quinoline ring instead of an isoquinoline ring, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in its specific trifluoromethyl substitution on the isoquinoline ring, which imparts distinct chemical stability and biological activity .
Properties
Molecular Formula |
C11H5F3N2 |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-7-4-8(5-15)16-6-9(7)10/h1-4,6H |
InChI Key |
IKJYQCCBLQABFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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